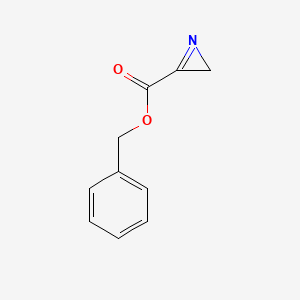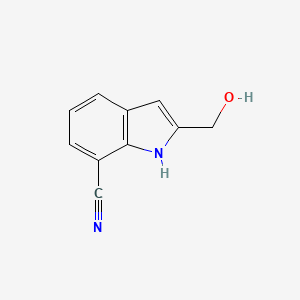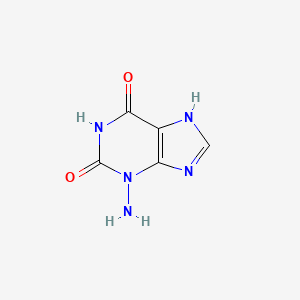
3-Amino-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1H-purine-2,6(3H,7H)-dione: is a heterocyclic organic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by its fused ring structure, consisting of a pyrimidine ring fused to an imidazole ring. The presence of an amino group at the third position and keto groups at the second and sixth positions make it a unique derivative of purine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the purine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality. Industrial production may also involve purification steps such as crystallization, filtration, and chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to different purine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups at the amino position.
Applications De Recherche Scientifique
3-Amino-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex purine derivatives and is used in studies of purine chemistry.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical probe.
Medicine: Research explores its potential as a therapeutic agent, particularly in the context of antiviral and anticancer activities.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, where its unique structure contributes to the development of new compounds with desired biological activities.
Mécanisme D'action
The mechanism of action of 3-Amino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in nucleic acid synthesis or by interfering with the replication of viral genomes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Hypoxanthine: An intermediate in the degradation of adenine and guanine.
Xanthine: A product of purine metabolism and a precursor to uric acid.
Uniqueness
3-Amino-1H-purine-2,6(3H,7H)-dione is unique due to the presence of an amino group at the third position and keto groups at the second and sixth positions This specific arrangement of functional groups imparts distinct chemical properties and reactivity, differentiating it from other purine derivatives
Propriétés
Formule moléculaire |
C5H5N5O2 |
|---|---|
Poids moléculaire |
167.13 g/mol |
Nom IUPAC |
3-amino-7H-purine-2,6-dione |
InChI |
InChI=1S/C5H5N5O2/c6-10-3-2(7-1-8-3)4(11)9-5(10)12/h1H,6H2,(H,7,8)(H,9,11,12) |
Clé InChI |
HDVQGRMHFYSLKL-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC(=O)N2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


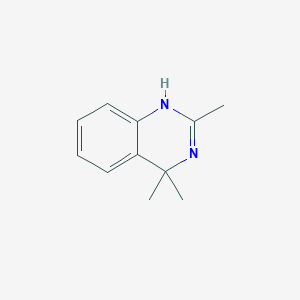
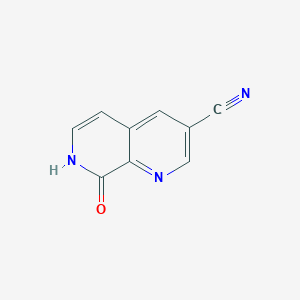

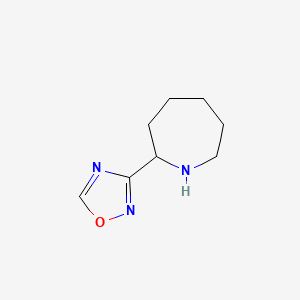

![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
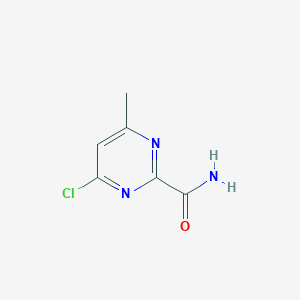
![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)
![1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride](/img/structure/B11915826.png)
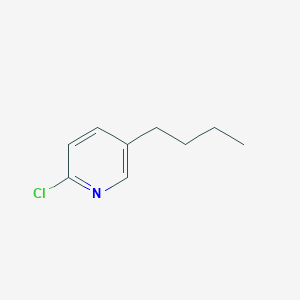
![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)
